(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
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Description
This compound is a specialized amino acid derivative, utilized for its unique properties in various chemical syntheses and research.
Synthesis Analysis
The synthesis of cyclopentanedicarboxylic amino acids, similar to our compound of interest, often involves multiple steps. For example, the enantioselective synthesis of a related cyclopentanedicarboxylic amino acid was achieved from silyloxypyrrole utilizing sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004).
Molecular Structure Analysis
Molecular structure analyses often involve x-ray crystallography or NMR spectroscopy. For example, novel patterns of supramolecular self-assembly were observed in the crystal structures of related cyclopentanecarboxylic acids, offering insights into their structural organization (Kălmăn et al., 2002).
Chemical Reactions and Properties
Compounds like our amino acid derivative often participate in reactions unique to their structure. For instance, 9-fluorenylmethoxycarbonyl (Fmoc) amino acids are used in solid phase peptide synthesis, indicating their reactivity and functional utility (Fields & Noble, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands and skin thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
properties
IUPAC Name |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-HKUYNNGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373282 |
Source
|
Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
359586-64-4 |
Source
|
Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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